molecular formula C5H5BrN2O B1526914 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1211505-84-8

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1526914
M. Wt: 189.01 g/mol
InChI Key: MRZJUGWICIQUIY-UHFFFAOYSA-N
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Patent
US08829010B2

Procedure details

(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (C23) was converted to the product using a procedure analogous to that described for the synthesis of 1-(4-ethylphenyl)-1H-imidazole-5-carbaldehyde (C19) in Example 5, step 3. In this case, no chromatography was carried out. Yield: 1.46 g, 7.72 mmol, 92%. LCMS m/z 191.2 (M+1). 1H NMR (400 MHz, CDCl3) δ 3.93 (s, 3H), 7.96 (s, 1H), 9.76 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-ethylphenyl)-1H-imidazole-5-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[CH2:8][OH:9].C(C1C=CC(N2C(C=O)=CN=C2)=CC=1)C>>[Br:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=NN1C)CO
Step Two
Name
1-(4-ethylphenyl)-1H-imidazole-5-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)N1C=NC=C1C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=NN1C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.